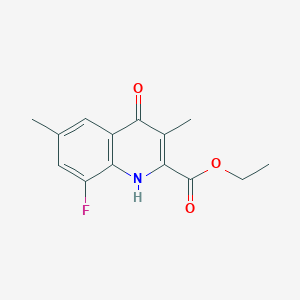
ethyl 8-fluoro-3,6-dimethyl-4-oxo-1H-quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-fluoro-3,6-dimethyl-4-oxo-1H-quinoline-2-carboxylate is a quinoline derivative with a molecular formula of C14H12FNO3. Quinolines are a class of heterocyclic aromatic organic compounds, and this particular compound features a fluorine atom at the 8th position, methyl groups at the 3rd and 6th positions, and a carboxylate ester group at the 2nd position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Synthetic Routes: Advanced methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and methyl groups.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using continuous flow reactors to ensure consistency and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline core or the carboxylate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Reduced quinoline derivatives or carboxylic acids.
Substitution Products: Substituted quinolines with different functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 8-fluoro-3,6-dimethyl-4-oxo-1H-quinoline-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with different substituents.
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate: Contains a hydroxyphenyl group instead of a fluorine atom.
Uniqueness: Ethyl 8-fluoro-3,6-dimethyl-4-oxo-1H-quinoline-2-carboxylate is unique due to its specific combination of fluorine and methyl groups, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H14FNO3 |
|---|---|
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
ethyl 8-fluoro-3,6-dimethyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-4-19-14(18)11-8(3)13(17)9-5-7(2)6-10(15)12(9)16-11/h5-6H,4H2,1-3H3,(H,16,17) |
Clé InChI |
QYYXCVUQCVSCAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC(=C2)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















